(2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is a bicyclic compound notable for its unique structural and stereochemical properties. This compound features a piperidine ring with a phenyl substituent and a carboxylic acid group, exhibiting chirality at the 2 and 3 positions of the piperidine ring. The presence of both methyl and oxo groups enhances its chemical reactivity, making it a subject of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific proteases involved in cancer progression .
This compound is classified as an amino acid derivative and belongs to the broader category of piperidine derivatives. Its molecular formula is , with a molecular weight of approximately 233.26 g/mol . The compound's structure allows for various modifications that can lead to different biological activities, making it relevant in drug discovery and development.
The synthesis of (2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid has been explored through various methodologies. Common approaches include:
One notable synthesis method involves the reaction of glutaric anhydride with N-benzylidenebenzylamine, leading to the formation of substituted piperidinones. Subsequent transformations can yield the target compound through selective functional group modifications . Another method includes acylation reactions using acid chlorides to introduce carboxylic functionalities .
The molecular structure of (2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid can be depicted as follows:
Key structural features include:
These features contribute to its stereochemistry and potential interactions with biological targets .
The compound undergoes various chemical reactions that can modify its structure for further applications. Key reactions include:
The reactivity of the oxo group allows for nucleophilic additions, while the carboxylic acid can participate in coupling reactions with amines or alcohols, facilitating diverse synthetic applications .
The mechanism of action for (2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid primarily involves its role as an inhibitor of proteases such as ubiquitin-specific protease 7. This inhibition affects cellular regulation processes and may impede cancer cell proliferation by disrupting protein degradation pathways .
Studies have indicated that chirality plays a significant role in determining the efficacy and selectivity of this compound against specific proteases, suggesting that variations in stereochemistry could lead to differing biological outcomes .
The compound exhibits typical physical properties associated with organic acids:
Chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are often employed to characterize these properties further .
(2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid has several potential applications in scientific research:
Piperidine derivatives represent a structurally privileged scaffold in medicinal chemistry, particularly for targeting the ubiquitin-proteasome pathway—a validated therapeutic axis in oncology. The proteasome’s chymotrypsin-like (CT-L) subunit is critically dependent on N-terminal threonine residues for catalytic activity, creating an electrophilic environment susceptible to nucleophilic attack by carbonyl groups inherent to lactams and related heterocycles. Within this framework, (2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid exemplifies a rationally designed piperidine-based warhead optimized for proteasome interaction [6]. Its cis-fused bicyclic lactam system positions the carboxylic acid moiety for critical hydrogen bonding with Thr1 and Thr21 residues within the CT-L binding pocket, while the phenyl ring engages in π-stacking with hydrophobic pockets. This binding mode mirrors established proteasome inhibitors like bortezomib but leverages the inherent conformational rigidity and stereochemical specificity (2S,3S) of the piperidinone core for enhanced selectivity [6]. Research demonstrates that such derivatives disrupt protein degradation, inducing endoplasmic reticulum stress and apoptosis in multiple myeloma (MM) cells, positioning them as compelling candidates for overcoming resistance to first-generation proteasome inhibitors [1] [6].
Table 1: Key Proteasome Inhibitors and Structural Features
Inhibitor | Core Structure | Primary Target | Clinical Status |
---|---|---|---|
Bortezomib | Boronic acid dipeptide | CT-L, T-L | Approved (MM, MCL) |
Carfilzomib | Epoxyketone | CT-L | Approved (RRMM) |
Ixazomib | Boronic acid | CT-L | Approved (RRMM) |
Hib-ester (Natural) | γ-Lactone | CT-L | Preclinical |
(2S,3S)-Target Compound | Piperidinone Carboxylic Acid | CT-L (Predicted) | Research Phase |
The discovery of (2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is intrinsically linked to the resurgence of Nature-Aided Drug Discovery (NADD). This approach leverages natural products (NPs)—evolutionarily optimized for biological target engagement—as blueprints for synthetic optimization. A seminal example is Hib-ester (isolated from Hibiscus sabdariffa L. calyces), a γ-lactone exhibiting moderate proteasome inhibition and anti-proliferative activity against RPMI 8226 MM cells (IC₅₀ ~0.45 mg/mL) [6]. While Hib-ester demonstrated proof-of-concept for lactone-based proteasome inhibition, its physicochemical profile (e.g., metabolic instability, limited solubility) necessitated scaffold refinement. This inspired the strategic bioisosteric transition from a γ-lactone to a γ- or δ-lactam core, epitomized by the target piperidinone. Lactams offer superior metabolic stability and synthetic versatility versus lactones. The (2S,3S) configuration was prioritized based on SAR studies indicating that stereochemistry at positions 2 and 3 profoundly influences proteasome binding affinity. Molecular hybridization further integrated the N-methyl group (enhancing membrane permeability) and the phenyl ring (exploiting hydrophobic sub-pockets in the CT-L site), resulting in a synthetic analogue with predicted enhanced target affinity and drug-like properties compared to its natural inspiration [6] [9].
Lactams, particularly β-lactams, have a storied history extending far beyond their legendary antibiotic properties. The foundation was laid with the discovery of penicillin's β-lactam ring in 1928 [5]. While antibacterial mechanisms dominated early research (inhibition of bacterial transpeptidases/PBPs), the intrinsic electrophilicity of the strained β-lactam ring and the versatility of larger lactams (γ, δ) as synthetic intermediates spurred exploration in oncology. Key milestones include:
Table 2: Evolution of Lactam-Based Agents in Cancer Therapeutics
Era | Lactam Type | Key Example(s) | Primary Mechanism | Limitations/Challenges |
---|---|---|---|---|
Pre-1990s | β-Lactam | Penicillins, Cephalosporins | Antibiotics (Indirect relevance) | No direct anticancer application |
1990s | β-Lactam | Cephalosporin-Doxorubicin Prodrugs | Tumor-Selective Cytotoxin Release (β-lactamase) | Limited tumor enzyme specificity, Payload toxicity |
2000s | β-Lactam / γ-Lactam | Monocyclic β-lactams (e.g., derivatives targeting PSA) | Direct Serine Protease Inhibition | Moderate potency, Selectivity issues |
2010s-Present | γ/δ-Lactam (Piperidinones/Pyrrolidines) | Hib-ester, Target Compound | Direct Proteasome (CT-L) Inhibition | Optimizing bioavailability, in vivo efficacy |
(2S,3S)-1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid thus emerges as a contemporary embodiment of decades of lactam research. It integrates the stereochemical sophistication crucial for target engagement (learned from natural product SAR), the strategic design principles of NADD, and the evolving understanding of lactams as versatile pharmacophores capable of moving beyond antibiotic roles into targeted cancer therapy, specifically targeting the proteasome – a vulnerability of hematological malignancies like MM [1] [3] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3